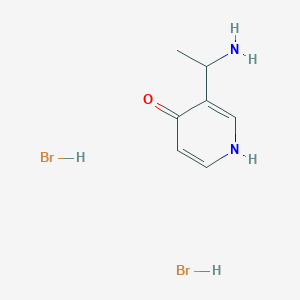

3-(1-氨基乙基)-1H-吡啶-4-酮;二氢溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

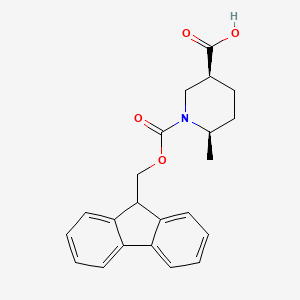

The compound "3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide" is a derivative of pyridinone, which is a heterocyclic aromatic organic compound. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the acid-catalyzed reaction of 3-aminothiophene with aldehydes leads to the formation of dithieno[3,2-b:2',3'-e]pyridines, which are structurally related to pyridinones . Another method involves the synthesis of tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones with aminoethyl side chains, which demonstrates the versatility in modifying the pyridinone core . These methods highlight the synthetic accessibility of pyridinone derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is characterized by the presence of a pyridine ring fused with additional heterocyclic rings or substituted with various functional groups. The structure of these compounds can be confirmed using techniques such as 1H NMR spectroscopy, as demonstrated in the synthesis of sulfur-containing amino and hydroxymethyl derivatives of hydroxypyridines . The presence of an amino group at the 1-position of the pyridinone ring is a significant structural feature that can be introduced through reactions with aromatic tertiary amides .

Chemical Reactions Analysis

Pyridinone derivatives undergo a variety of chemical reactions that allow for further derivatization. For example, the aminomethylation of hydroxypyridines is directed primarily to positions 6 and then 4 of the pyridine ring, leading to the formation of bromomethyl derivatives that can be further transformed into isothioureidomethyl and benzimidazolylthiomethyl derivatives . Additionally, the reaction of lithiopyridinecarbonitriles with aromatic tertiary amides provides a synthetic method for introducing an amino group at the 1-position of the pyridinone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The presence of aminoethyl side chains, for example, can increase the polarity and potentially the solubility of the compound in aqueous or polar organic solvents . The reactivity of these compounds can also be tuned by the presence of electron-donating or electron-withdrawing groups, which can affect their participation in chemical reactions .

科学研究应用

合成化学应用

该化合物的一个重要应用是合成手性桥连大环1,4-二氢吡啶,研究其对映选择性还原的潜力。例如,已经制备出一系列手性桥连大环1,4-二氢吡啶,证明了它们在将活化的羰基化合物还原为相应醇中的效用,对映体过量在36%至90%之间变化(Talma 等人,1985)。

药物化学和药理学

在药物化学领域,包括主题化合物的变体在内的吡啶鎓化合物已被评估其抗微生物活性。例如,二氢吡啶衍生物由于其心血管和其他药理特性而显示出希望(Joshi,2015)。

材料科学

在材料科学中,具有吡啶鎓结构的化合物已被用于其发光特性和在水溶液中形成具有增强发射的纳米聚集体的潜力。这些特性对于开发具有特定光学特性的先进材料具有重要意义(Srivastava 等人,2017)。

有机金属化学

该化合物还已在有机金属化学中找到应用,其中它已被用于合成用于水氧化的钌配合物新系列,展示了吡啶鎓化合物在催化和环境化学中的多功能性(Zong & Thummel,2005)。

属性

IUPAC Name |

3-(1-aminoethyl)-1H-pyridin-4-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2BrH/c1-5(8)6-4-9-3-2-7(6)10;;/h2-5H,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYJCHTZMWAUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC=CC1=O)N.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)